|

REACTION_CXSMILES

|

FC1C=CC=CC=1.[Cl-].[Al+3].[Cl-].[Cl-].C1(CC(Cl)=O)C=CC=CC=1.[F:22][C:23]1[CH:28]=[CH:27][C:26]([C:29](=[O:37])[CH2:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)=[CH:25][CH:24]=1.C1(C(CC2C=CC=CC=2)=O)C=CC=CC=1.Cl.[Br:54]Br.S([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl.O>[Br:54][CH:30]([C:31]1[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1)[C:29]([C:26]1[CH:25]=[CH:24][C:23]([F:22])=[CH:28][CH:27]=1)=[O:37] |f:1.2.3.4,10.11.12|

|

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

103 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

110.75 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)CC(=O)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C=C1)C(CC1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(=O)CC1=CC=CC=C1

|

|

Name

|

ice

|

|

Quantity

|

300 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

109 g

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrBr

|

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

|

Type

|

CUSTOM

|

|

Details

|

under stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

dry 4 necked RB flask

|

|

Type

|

CUSTOM

|

|

Details

|

equipped with mechanical stirring rod, pressure equalization funnel, N2 inlet and a CaCl2 guard tube

|

|

Type

|

TEMPERATURE

|

|

Details

|

The contents of the flask are further cooled to −10° C.

|

|

Type

|

ADDITION

|

|

Details

|

by adding common salt to ice bath

|

|

Type

|

CUSTOM

|

|

Details

|

fitted to the flask

|

|

Type

|

ADDITION

|

|

Details

|

added drop wise manner in 2-2½ hours

|

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining

|

|

Type

|

CUSTOM

|

|

Details

|

the temperature of the reaction between −10° to 0° C

|

|

Type

|

ADDITION

|

|

Details

|

After the addition the reaction

|

|

Type

|

TEMPERATURE

|

|

Details

|

is maintained for a further period of 2 hours between −10° to 0° C

|

|

Duration

|

2 h

|

|

Type

|

CUSTOM

|

|

Details

|

In process sample of reaction mixture

|

|

Type

|

STIRRING

|

|

Details

|

are stirred for ½ hr at this temperature

|

|

Duration

|

0.5 h

|

|

Type

|

CUSTOM

|

|

Details

|

The solid thus obtained

|

|

Type

|

CUSTOM

|

|

Details

|

separated the organic phase

|

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase is extracted with methylene chloride (500 ml).The combined methylene chloride

|

|

Type

|

EXTRACTION

|

|

Details

|

extract

|

|

Type

|

WASH

|

|

Details

|

is sequentially washed with 5% aqueous sodium bicarbonate (600 ml), water (600 ml) and 5% sodium chloride (400 ml)

|

|

Type

|

EXTRACTION

|

|

Details

|

The methylene chloride extract

|

|

Type

|

CUSTOM

|

|

Details

|

equipped with mechanical strring rod, pressure equalization funnel and a CaCl2 guard tube

|

|

Type

|

ADDITION

|

|

Details

|

4 ml of a 30% hydrobromic acid in acetic acid is then added

|

|

Type

|

CUSTOM

|

|

Details

|

is consumed instantly

|

|

Type

|

CUSTOM

|

|

Details

|

as indicated by colouration of reaction mixture

|

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled to 19±1° C.

|

|

Type

|

STIRRING

|

|

Details

|

stirred for about lhr at 21.5±3.5° C

|

|

Type

|

CUSTOM

|

|

Details

|

The organic layer is then separated

|

|

Type

|

STIRRING

|

|

Details

|

The organic layer is stirred with 5% aqueous sodium bicarbonate (400 ml) for about 1 hr at 21.5±3.5° C.

|

|

Duration

|

1 h

|

|

Type

|

CUSTOM

|

|

Details

|

separated

|

|

Type

|

STIRRING

|

|

Details

|

The organic layer is finally stirred with 5% aqueous sodium chloride(400 ml)

|

|

Type

|

CUSTOM

|

|

Details

|

separated

|

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer is dried over sodium sulphate

|

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

|

Type

|

CUSTOM

|

|

Details

|

Methylene chloride is removed by distillation

|

|

Type

|

CUSTOM

|

|

Details

|

the syrup thus obtained

|

|

Name

|

|

|

Type

|

|

|

Smiles

|

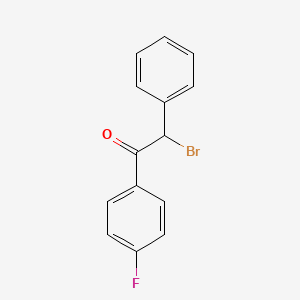

BrC(C(=O)C1=CC=C(C=C1)F)C1=CC=CC=C1

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |